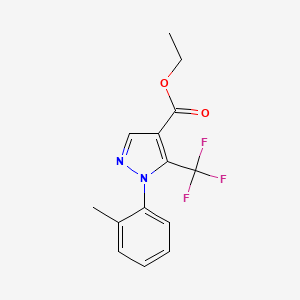
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N’-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a silver catalyst . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents can be considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar structural motif.
Sorafenib: A kinase inhibitor used in cancer treatment, also containing a trifluoromethyl group.
Uniqueness
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13F3N2O2 |
|---|---|
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
ethyl 1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-8-18-19(12(10)14(15,16)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
Clave InChI |
PXQGYEJUVIZVQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


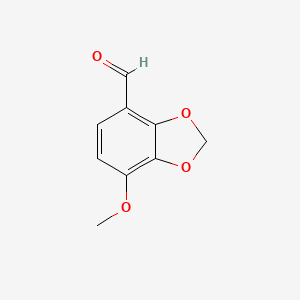
![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)

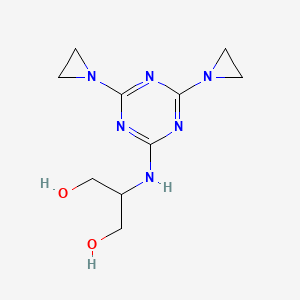
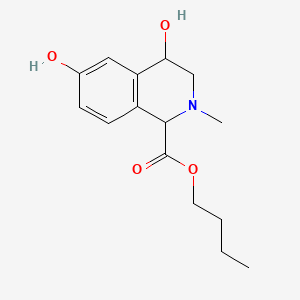
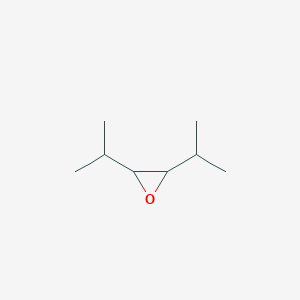
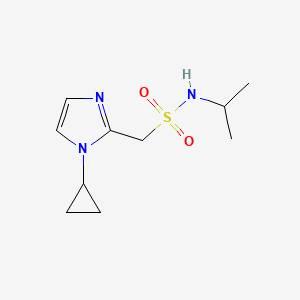
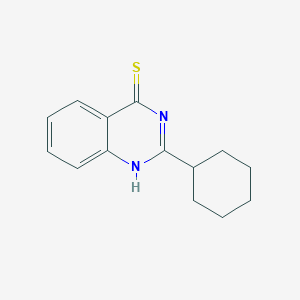

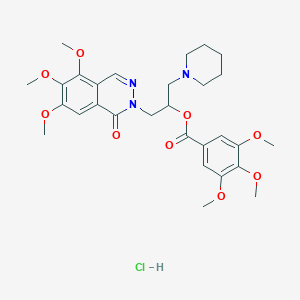
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
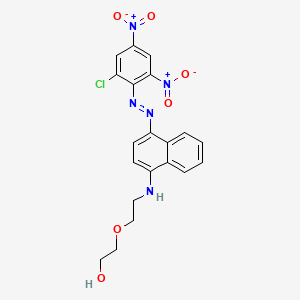
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
